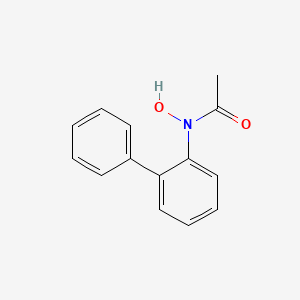

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide

Description

Properties

CAS No. |

30272-56-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-hydroxy-N-(2-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10,17H,1H3 |

InChI Key |

WTOODOBBVZXDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving:

Continuous Stirring: To ensure uniform reaction conditions

Temperature Control: To maintain optimal reaction rates

Purification Steps: Including recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Employing reducing agents such as lithium aluminum hydride

Substitution: Particularly electrophilic aromatic substitution due to the biphenyl group

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst

Major Products

Oxidation: Can lead to the formation of carboxylic acids or ketones

Reduction: Typically yields amines or alcohols

Substitution: Results in halogenated biphenyl derivatives

Scientific Research Applications

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential as a ligand in biochemical assays

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group allows for π-π interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., N-(2-biphenyl)acetamide), enhancing its hydrogen-bonding capacity, which is critical in crystal packing and supramolecular interactions .

Challenges and Limitations

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to phenyl-substituted analogs but could complicate purification due to polarity .

- Stability : N-hydroxyacetamides are prone to oxidation, whereas naphthoxy or phenyl analogs () exhibit greater stability under ambient conditions .

Biological Activity

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical transformations. The compound can be synthesized through a reaction involving biphenyl derivatives and N-hydroxyacetamide. The structural formula is represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 285.37 g/mol

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes linked to bacterial virulence. For instance, its analogs have demonstrated inhibition of the CrtM enzyme in Staphylococcus aureus, which is crucial for staphyloxanthin biosynthesis, a virulence factor in this pathogen .

- Antimicrobial Properties : The compound's ability to disrupt bacterial processes has been highlighted in studies showing a reduction in bacterial burden when treated with related compounds .

Table 1: Biological Activity Summary of this compound

Case Studies

Case Study 1: Inhibition of Staphylococcus aureus Virulence

In a study focusing on the virulence factors of S. aureus, this compound showed significant inhibition of staphyloxanthin production. The compound's IC50 was recorded at 8 µM, demonstrating its efficacy as an antimicrobial agent. This study emphasized the importance of targeting specific biosynthetic pathways in bacteria to reduce virulence and pathogenicity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using Caco-2 cells to evaluate the safety profile of this compound. The results indicated that the compound did not significantly affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide?

Methodological Answer:

The synthesis typically begins with 2-aminobiphenyl as the starting material. A two-step process is commonly employed:

Hydroxylation : Introduce the hydroxyl group via hydroxylamine derivatives or hydroxylation reagents under controlled pH (e.g., using NHOH·HCl in ethanol/water mixtures at 60–80°C).

Acetylation : React the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the acetamide moiety.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization relies on H/C NMR (e.g., δ ~2.0 ppm for acetyl CH, biphenyl aromatic protons at 6.8–7.6 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

Validation involves:

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- Spectroscopic Techniques :

- FT-IR : Confirmation of N–H (3200–3400 cm), C=O (1650–1700 cm), and O–H (broad peak ~3000–3500 cm) stretches.

- NMR : Absence of unreacted amine protons (δ ~5.0 ppm) and consistency of coupling patterns for biphenyl protons.

- Elemental Analysis (EA) : Verify C, H, N, O percentages within 0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : The N-hydroxy group can exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to observe dynamic equilibria.

- Impurities : Trace solvents or byproducts (e.g., unreacted amine) require 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural proof and clarifies ambiguous spectroscopic features .

Advanced: What strategies are recommended for optimizing electrocatalytic synthesis of this compound?

Methodological Answer:

Electrocatalytic methods (e.g., C–N coupling) involve:

- Mediators : Hypervalent iodine species (e.g., PhI(OAc)) generated anodically to facilitate N–O bond formation.

- Electrode Setup : Graphite anode, Pt cathode, in acetonitrile/water with NaOAc as electrolyte.

- Optimization : Adjust current density (0.5–2.0 mA/cm) and reaction time (4–12 hrs) to maximize yield. Monitor reaction progress via in situ UV-Vis spectroscopy .

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for hydroxylation/acetylation steps (B3LYP/6-31G* level).

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent Effects : Simulate solvation with PCM models to refine reaction mechanisms observed experimentally .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies may stem from:

- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin).

- Structural Analogues : Compare activity with derivatives (e.g., 4'-fluoro or 5-methyl biphenyl variants) to identify SAR trends.

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolites influencing results .

Advanced: What crystallographic challenges arise in determining the structure of this compound?

Methodological Answer:

- Twinning : Common in biphenyl systems; use TWINABS for data scaling and SHELXL TWIN commands for refinement.

- Disorder : Biphenyl rings may exhibit rotational disorder. Apply ISOR/SADI restraints during refinement.

- Validation : Cross-check with PLATON (checkCIF) to ensure geometric accuracy and hydrogen-bonding networks .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the acetamide group.

- Stability Monitoring : Conduct periodic TLC/HPLC checks for decomposition (e.g., free amine or acetic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.